molecular formula C19H22N4 B5551159 3-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole

3-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole

Cat. No. B5551159
M. Wt: 306.4 g/mol
InChI Key: XKNUMUZGULXVPM-UHFFFAOYSA-N
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Description

3-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole is a chemical compound with potential pharmacological properties. It belongs to the class of indoles, a significant group of heterocyclic aromatic organic compounds.

Synthesis Analysis

  • Indoles with a piperidine ring at the 3-position, such as our compound of interest, have been synthesized and found to bind with high affinity to receptors like the ORL-1 receptor (G. Bignan et al., 2006).
  • Additionally, similar compounds, like 4-(Piperazin-1-yl methyl)-N(1)-arylsulfonyl indole derivatives, were synthesized as ligands for the 5-HT₆ receptor (R. Nirogi et al., 2012).

Molecular Structure Analysis

  • The molecular structure and stereochemical characterization of similar indole derivatives have been explored through various spectroscopic techniques and X-ray diffraction (ElSayed M. Shalaby et al., 2014).

Future Directions

The future directions for “3-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by indole derivatives, this compound could have potential applications in various fields of research .

properties

IUPAC Name

3-[[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-2-6-19-18(5-1)17(13-21-19)15-23-10-8-22(9-11-23)14-16-4-3-7-20-12-16/h1-7,12-13,21H,8-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNUMUZGULXVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole

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